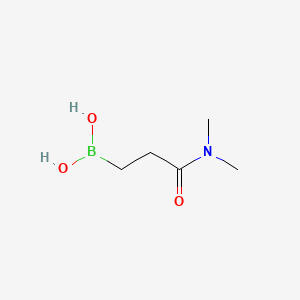
(3-(Dimethylamino)-3-oxopropyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Dimethylamino)-3-oxopropyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a propyl chain with a dimethylamino and oxo functional group, making it a versatile reagent in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)-3-oxopropyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxybenzeneboronic acid.
Esterification: The 3-hydroxybenzeneboronic acid undergoes esterification to form 3-hydroxybenzeneboronic pinacol ester.
Coupling Reaction: The pinacol ester is then coupled with N,N-dimethylaminopropane hydrochloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (3-(Dimethylamino)-3-oxopropyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Substituted boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(Dimethylamino)-3-oxopropyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-(Dimethylamino)-3-oxopropyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The compound’s dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Borinic acid: An oxyacid of boron with similar reactivity but lacking the dimethylamino and oxo functional groups.
Boronic acids: A broader class of compounds with diverse applications in sensing, drug development, and materials science.
Uniqueness: (3-(Dimethylamino)-3-oxopropyl)boronic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions and high selectivity.
Eigenschaften
Molekularformel |
C5H12BNO3 |
|---|---|
Molekulargewicht |
144.97 g/mol |
IUPAC-Name |
[3-(dimethylamino)-3-oxopropyl]boronic acid |
InChI |
InChI=1S/C5H12BNO3/c1-7(2)5(8)3-4-6(9)10/h9-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
SKVIRYLWMYWFEF-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC(=O)N(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


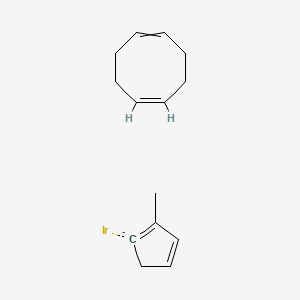


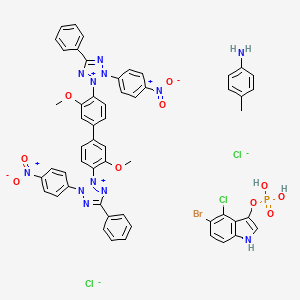



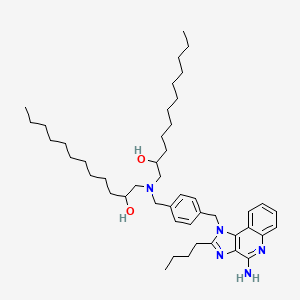

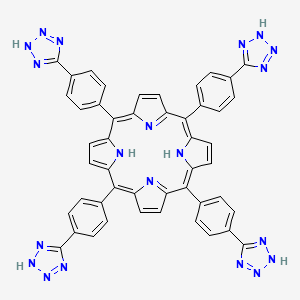
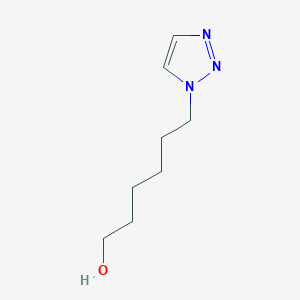


![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)
